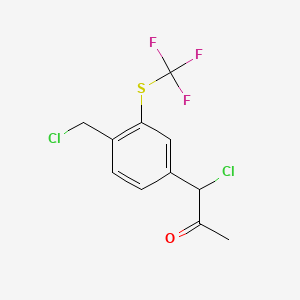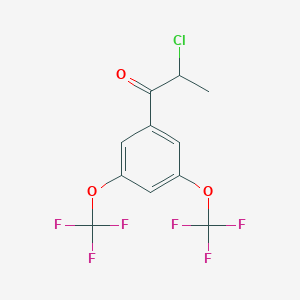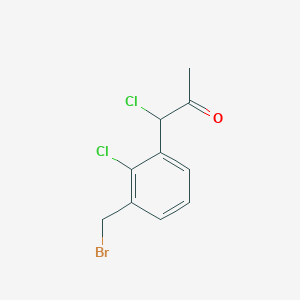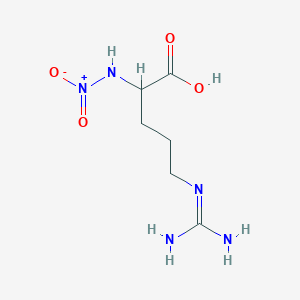
5-(Diaminomethylideneamino)-2-nitramidopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Arg(NO2)-OH, also known as Nω-Nitro-D-arginine, is a derivative of the amino acid arginine. It is characterized by the presence of a nitro group (-NO2) attached to the guanidine group of the arginine molecule. This compound is primarily used in scientific research, particularly in the study of nitric oxide synthase (NOS) inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(NO2)-OH typically involves the nitration of D-arginine. One common method involves the reaction of D-arginine with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in an aqueous medium at low temperatures to prevent the decomposition of the product.
Industrial Production Methods
Industrial production of H-D-Arg(NO2)-OH follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in specialized facilities equipped to handle hazardous chemicals and reactions.
Chemical Reactions Analysis
Types of Reactions
H-D-Arg(NO2)-OH undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to D-arginine by catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of D-arginine derivatives with modified functional groups.
Reduction: Conversion to D-arginine.
Substitution: Formation of various substituted arginine derivatives.
Scientific Research Applications
H-D-Arg(NO2)-OH is widely used in scientific research due to its role as a nitric oxide synthase (NOS) inhibitor. Its applications include:
Chemistry: Used as a reagent in the synthesis of other compounds.
Biology: Studied for its effects on nitric oxide production and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in conditions related to nitric oxide dysregulation, such as hypertension and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
H-D-Arg(NO2)-OH exerts its effects by inhibiting nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) from L-arginine. The nitro group in H-D-Arg(NO2)-OH competes with the substrate binding site of NOS, thereby reducing the production of NO. This inhibition affects various molecular targets and pathways, including vasodilation, neurotransmission, and immune response modulation.
Comparison with Similar Compounds
Similar Compounds
L-NAME (Nω-Nitro-L-arginine methyl ester): A widely used NOS inhibitor with similar inhibitory effects on nitric oxide production.
D-NAME (Nω-Nitro-D-arginine methyl ester): Another NOS inhibitor with a similar structure but different stereochemistry.
Uniqueness
H-D-Arg(NO2)-OH is unique due to its specific stereochemistry (D-form) and its selective inhibition of NOS. This selectivity makes it a valuable tool in research for distinguishing between different isoforms of NOS and studying the specific effects of nitric oxide inhibition in various biological systems.
Properties
Molecular Formula |
C6H13N5O4 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-(diaminomethylideneamino)-2-nitramidopentanoic acid |
InChI |
InChI=1S/C6H13N5O4/c7-6(8)9-3-1-2-4(5(12)13)10-11(14)15/h4,10H,1-3H2,(H,12,13)(H4,7,8,9) |
InChI Key |
WRLUODMOTSXWIP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)N[N+](=O)[O-])CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


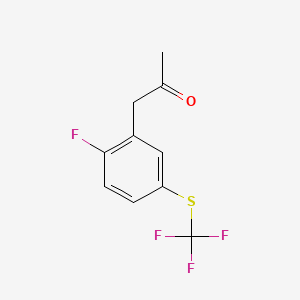

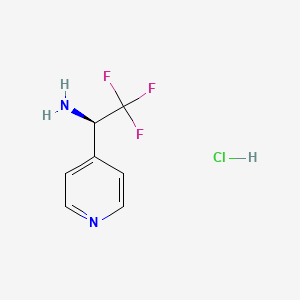
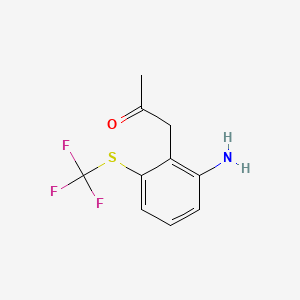


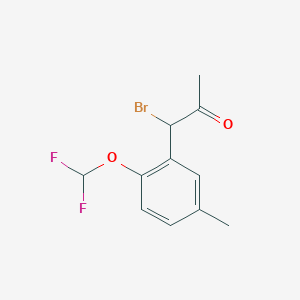
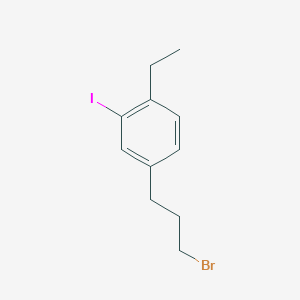
![2-Chlorothieno[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B14057017.png)

